molecular formula C24H23ClN2O4 B3410773 5-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one CAS No. 898465-75-3

5-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one

Cat. No.: B3410773
CAS No.: 898465-75-3
M. Wt: 438.9 g/mol
InChI Key: VHNFDOKRBLVQDL-UHFFFAOYSA-N
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Description

5-(2-(4-Chlorophenyl)-2-oxoethoxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one is a synthetic organic compound featuring a pyran-4-one core substituted with two distinct functional groups:

  • Aryloxyketone side chain: A 4-chlorophenyl group linked via a 2-oxoethoxy moiety at position 5 of the pyranone ring. This chlorinated aromatic system enhances lipophilicity and may influence target binding affinity .
  • Piperazinylmethyl group: A 4-phenylpiperazine unit attached to position 2 of the pyranone.

Its design aligns with trends in kinase inhibitor development, where pyranone and piperazine motifs are common .

Properties

IUPAC Name

5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O4/c25-19-8-6-18(7-9-19)23(29)16-31-24-17-30-21(14-22(24)28)15-26-10-12-27(13-11-26)20-4-2-1-3-5-20/h1-9,14,17H,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNFDOKRBLVQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyranone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the Phenylpiperazine Moiety: This can be done through nucleophilic substitution reactions.

    Formation of the Oxoethoxy Linkage: This step may involve esterification or etherification reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylpiperazine moiety.

    Reduction: Reduction reactions may target the oxoethoxy linkage or the pyranone core.

    Substitution: Substitution reactions can occur at the chlorophenyl group or the phenylpiperazine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

The compound is structurally related to known antihistamines, particularly cetirizine and levocetirizine, which are used for treating allergic conditions. Its pharmacological profile suggests it could have similar applications.

Antihistaminic Activity

Research indicates that compounds with a similar structure exhibit antihistaminic properties. These properties make them suitable candidates for treating allergic rhinitis, chronic urticaria, and other allergic syndromes. The presence of the piperazine moiety is crucial for binding to H1 receptors, which mediates these effects .

Neuropharmacological Effects

Some studies suggest that derivatives of piperazine can influence central nervous system (CNS) functions. The phenylpiperazine structure may provide anxiolytic or antidepressant effects, indicating potential use in treating anxiety disorders or depression .

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that can yield various derivatives with distinct biological activities. The synthetic routes often focus on optimizing yield and purity to enhance pharmacological efficacy.

Synthetic Pathways

The synthesis typically involves:

  • Condensation reactions : Combining piperazine derivatives with chlorophenyl compounds.
  • Functional group modifications : Altering the oxo and ethoxy groups to enhance solubility and bioavailability.

A notable synthesis method reported involves the reaction of 4-chlorophenylmethyl piperazine with ethoxyacetic acid derivatives, yielding the target compound with satisfactory yields .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into their therapeutic potential.

Clinical Trials

While specific clinical trials on this exact compound may not be extensively documented, related compounds have undergone trials demonstrating efficacy in treating allergic conditions and CNS disorders. For instance:

  • Cetirizine has shown effectiveness in managing symptoms of allergic rhinitis in multiple clinical settings, establishing a benchmark for evaluating new compounds .

In Vitro Studies

In vitro studies on structurally similar compounds have demonstrated:

  • Significant inhibition of histamine release from mast cells.
  • Modulation of serotonin receptors, indicating potential antidepressant effects .

Mechanism of Action

The mechanism of action of “5-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one” would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Differences :

  • Triazole-thione vs. pyranone: The triazole-thione core in compound 23a introduces sulfur, which may enhance metabolic stability but reduce electron-rich character compared to the pyranone .
  • Side chain variations: EHT 1864 replaces the 4-chlorophenyl group with a trifluoromethylquinoline thioether, likely improving blood-brain barrier penetration due to increased lipophilicity .

Piperazine Ring Modifications

Compound Name Piperazine Substituent Additional Functional Groups Biological Implications Reference
Target Compound 4-phenylpiperazine None Potential CNS or kinase modulation
5-[(2-Chlorobenzyl)oxy]-...-piperazin-1-yl (Ex. 9) 4-(2-fluorophenyl)piperazine 2-chlorobenzyloxy at pyranone position 5 Enhanced selectivity for fluorinated targets
BI85531 4-phenylpiperazine Azepan-1-yl-2-oxoethoxy at pyranone position 5 Increased solubility due to azepane ring

Key Differences :

  • Fluorine substitution : The 2-fluorophenyl group in Example 9 may alter binding kinetics through electronic effects (e.g., dipole interactions) .
  • Azepane vs.

Insights :

  • Compound 23a’s high yield (79%) suggests efficient piperazine coupling under mild conditions .

Biological Activity

5-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one is a compound belonging to the pyran class of heterocycles, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a pyran ring, a chlorophenyl group, and a piperazine moiety. This structural diversity contributes to its varied biological effects.

Antitumor Activity

Pyran derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies show that certain pyran derivatives can inhibit cell proliferation in glioblastoma and other malignancies with IC50 values in the low micromolar range (0.25 - 0.59 µM) .

The mechanism of action for these compounds often involves the inhibition of key signaling pathways associated with cancer progression, such as the AKT pathway. Compounds that inhibit AKT signaling have shown promise in reducing tumor growth and enhancing apoptosis in cancer cells .

Antimicrobial Properties

In addition to antitumor activity, 4H-pyran derivatives are noted for their antimicrobial effects. They demonstrate activity against various bacterial and fungal strains, which is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes .

Case Studies

Several studies have highlighted the efficacy of pyran derivatives:

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various pyran derivatives on multiple cancer cell lines, revealing that compounds with electron-withdrawing groups like Cl exhibited higher cytotoxicity compared to those with electron-donating groups .
  • Inhibition of Kinases : Another investigation found that specific pyrano[2,3-c]pyrazole derivatives inhibited AKT2/PKBβ kinase activity, leading to reduced viability in glioma cells while sparing non-cancerous cells .

Research Findings Summary Table

Biological Activity Effect IC50 Values (µM) Mechanism
AntitumorCytotoxic0.25 - 0.59AKT pathway inhibition
AntimicrobialBactericidal/FungicidalVaries by strainMembrane disruption
Anti-inflammatoryModerateNot specifiedCytokine modulation

Q & A

Basic: What are the critical steps and analytical methods for synthesizing 5-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one with high purity?

Answer:
The synthesis involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:

  • Step 1: Formation of the pyran-4-one core via cyclization under controlled temperature (60–80°C) and inert atmosphere .
  • Step 2: Introduction of the 4-phenylpiperazine moiety via alkylation or reductive amination, requiring anhydrous solvents like THF or DMF .
  • Step 3: Etherification of the 4-chlorophenyl-oxoethoxy group using a base (e.g., K₂CO₃) in acetone or DCM .

Analytical Validation:

  • TLC monitors reaction progress (e.g., chloroform/methanol 9:1 ratio) .
  • ¹H/¹³C NMR confirms structural integrity, with characteristic peaks: δ 7.2–7.4 ppm (aromatic protons), δ 3.5–4.0 ppm (piperazine methylene), and δ 6.2 ppm (pyran-4-one carbonyl) .
  • Mass Spectrometry (ESI-MS) verifies molecular weight (expected [M+H]⁺ ~507.5 g/mol) .

Basic: Which spectroscopic and crystallographic techniques are optimal for resolving structural ambiguities in this compound?

Answer:

  • X-ray Crystallography : Provides definitive bond lengths/angles (e.g., C=O bond at ~1.21 Å, pyran-4-one ring planarity) . For example, triclinic crystal systems (space group P1) are common for similar derivatives .
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals, such as distinguishing between piperazine and pyran-4-one protons .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?

Answer:
Contradictions often arise from:

  • Purity Variability : Impurities >95% by HPLC are critical; use preparative HPLC with C18 columns (acetonitrile/water gradient) .
  • Assay Conditions : Standardize cell lines (e.g., HEK-293 vs. HeLa) and incubation times. For kinase inhibition assays, validate ATP concentration (1–10 µM) .
  • Solubility Issues : Use DMSO stocks (<0.1% v/v) with solubility enhancers (e.g., β-cyclodextrin) to avoid aggregation .

Case Study : Discrepancies in serotonin receptor binding (5-HT₁A) may stem from radioligand choice ([³H]-8-OH-DPAT vs. [³H]-WAY-100635). Orthogonal assays (e.g., functional cAMP assays) are recommended .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting the 4-phenylpiperazine and 4-chlorophenyl moieties?

Answer:
SAR Design:

  • Piperazine Modifications : Replace 4-phenyl with heteroaromatic groups (e.g., pyridyl) to assess steric/electronic effects on receptor binding .
  • Chlorophenyl Alternatives : Test fluorophenyl or methoxyphenyl derivatives to evaluate halogen-bonding vs. hydrophobic interactions .

Methodology:

  • In Silico Docking : Use AutoDock Vina with receptor structures (e.g., PDB ID: 6WGT for kinase targets) to prioritize analogs .
  • In Vitro Profiling : Screen analogs against a panel of GPCRs (e.g., dopamine D₂, serotonin 5-HT₂A) using fluorescence-based calcium mobilization assays .

Advanced: How can the pharmacokinetic profile (e.g., metabolic stability) of this compound be systematically evaluated?

Answer:

  • Microsomal Stability : Incubate with rat liver microsomes (1 mg/mL) and NADPH (1 mM). Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam → 1’-OH-midazolam) to assess IC₅₀ values .
  • Plasma Protein Binding : Equilibrium dialysis (human plasma, 37°C) with LC-MS quantification; typical unbound fraction <5% for lipophilic analogs .

Data Interpretation : Correlate metabolic soft spots (e.g., piperazine N-demethylation) with structural modifications (e.g., methyl substituents to block oxidation) .

Advanced: What crystallographic parameters are critical for confirming the stereochemistry of synthetic intermediates?

Answer:

  • Unit Cell Dimensions : For triclinic systems, parameters like α = 73.489°, β = 71.309°, γ = 83.486° ensure accurate space group assignment (P1) .
  • Displacement Parameters (Ueq) : Values >0.05 Ų indicate disorder; refine using SHELXL with restraints .
  • Hydrogen Bonding : Document interactions (e.g., O-H···N, ~2.8 Å) to validate molecular packing and stability .

Example : The phenylpiperazine moiety in related compounds forms C-H···π interactions (3.3–3.5 Å) with adjacent pyran rings, stabilizing the crystal lattice .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one
Reactant of Route 2
Reactant of Route 2
5-(2-(4-chlorophenyl)-2-oxoethoxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one

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